molecular formula C16H13NO4S B12883057 Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- CAS No. 639785-67-4

Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-

Cat. No.: B12883057
CAS No.: 639785-67-4
M. Wt: 315.3 g/mol
InChI Key: KKUOWOQXXDOGDC-UHFFFAOYSA-N
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Description

4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide is a complex organic compound that features a furan ring fused with a phenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a furan ring followed by sulfonamide formation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. The final product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form more complex structures.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are compounds associated with inflammation and pain. The furanone structure is believed to be crucial for this inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide is unique due to its specific combination of a furan ring and a benzenesulfonamide moiety, which contributes to its distinct chemical and biological properties.

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anticancer and antimicrobial agents. This article focuses on the compound Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- , exploring its synthesis, biological activity, mechanisms of action, and relevant case studies.

Benzenesulfonamides are a class of compounds characterized by a sulfonamide group attached to a benzene ring. The specific compound in focus has shown promise in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and disease states. These compounds have potential applications in treating cancer and bacterial infections.

2. Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamides with various carbonyl compounds. For the compound , the synthesis may follow a pathway similar to that described for related benzenesulfonamides:

  • Starting Materials : A benzenesulfonamide precursor and a furan derivative.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions in an appropriate solvent such as ethanol or acetic acid.
  • Characterization : The products are characterized using techniques like NMR spectroscopy and mass spectrometry.

3.1 Anticancer Activity

Research indicates that benzenesulfonamide derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (another breast cancer line). For instance, one study demonstrated that certain derivatives showed significant inhibition of cell proliferation with IC50 values ranging from 10.93 to 25.06 nM against specific carbonic anhydrases (CA IX) and exhibited apoptosis induction by increasing annexin V-FITC positivity by 22-fold compared to controls .

3.2 Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies revealed that certain analogs showed significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at concentrations of 50 µg/mL . This suggests that these compounds could serve as effective agents against bacterial infections.

The biological activity of benzenesulfonamide derivatives is primarily attributed to their ability to inhibit carbonic anhydrases, particularly CA IX, which is overexpressed in various tumors and plays a role in tumor progression and metastasis. By binding to the active site of CA IX, these compounds can disrupt the enzyme's function, leading to reduced tumor growth and increased apoptosis in cancer cells .

5. Case Studies

Several studies have explored the efficacy of benzenesulfonamide derivatives:

  • Study on Anticancer Properties : A series of synthesized compounds were evaluated for their anticancer effects on MDA-MB-231 cells, showing promising results with significant apoptotic activity linked to CA IX inhibition .
  • Antimicrobial Efficacy Study : Another investigation assessed the antibacterial properties of these compounds against clinically relevant strains, demonstrating substantial inhibition rates and suggesting potential for therapeutic use in treating infections .

6. Data Summary

Biological Activity IC50 Values (nM) Inhibition (%) Cell Line/Organism
CA IX Inhibition10.93 - 25.06-MDA-MB-231
Apoptosis Induction-+22-foldMDA-MB-231
Antibacterial Activity-Up to 80%S. aureus, K. pneumoniae

7. Conclusion

Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- demonstrates significant biological activity as an anticancer and antimicrobial agent through its mechanism of inhibiting carbonic anhydrases. Ongoing research into its pharmacokinetics and further optimization could enhance its therapeutic potential.

Properties

CAS No.

639785-67-4

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

4-(5-oxo-4-phenyl-2H-furan-3-yl)benzenesulfonamide

InChI

InChI=1S/C16H13NO4S/c17-22(19,20)13-8-6-11(7-9-13)14-10-21-16(18)15(14)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,19,20)

InChI Key

KKUOWOQXXDOGDC-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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